molecular formula C17H22F3N5 B10924066 N-cycloheptyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-cycloheptyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10924066
M. Wt: 353.4 g/mol
InChI Key: WTAKZFMAXCBGIU-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a cycloheptyl group, a pyrazolyl group, and a trifluoromethyl-substituted pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1,3-dimethyl-1H-pyrazole-4-carbaldehyde through the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde under acidic conditions.

    Synthesis of the Pyrimidine Ring: The next step involves the formation of the 6-(trifluoromethyl)-2-pyrimidinyl group. This can be achieved by reacting a suitable precursor, such as 2,4,6-trichloropyrimidine, with trifluoromethylating agents under basic conditions.

    Coupling Reaction: The final step is the coupling of the pyrazole and pyrimidine rings with the cycloheptyl amine. This is typically done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole or pyrimidine rings, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-CYCLOHEPTYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
  • N-CYCLOPENTYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE

Uniqueness

N-CYCLOHEPTYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. This uniqueness can lead to different biological activities and binding affinities, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22F3N5

Molecular Weight

353.4 g/mol

IUPAC Name

N-cycloheptyl-4-(1,3-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C17H22F3N5/c1-11-13(10-25(2)24-11)14-9-15(17(18,19)20)23-16(22-14)21-12-7-5-3-4-6-8-12/h9-10,12H,3-8H2,1-2H3,(H,21,22,23)

InChI Key

WTAKZFMAXCBGIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)NC3CCCCCC3)C(F)(F)F)C

Origin of Product

United States

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